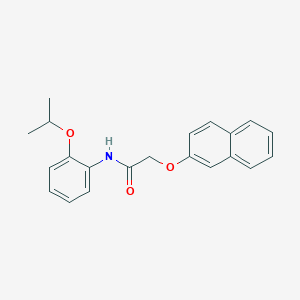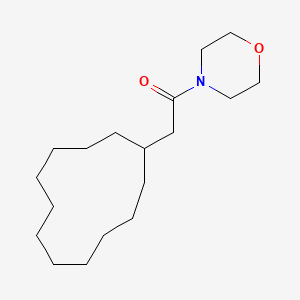
4-(cyclododecylacetyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclododecylacetyl)morpholine, also known as CDAM, is a synthetic compound that belongs to the class of morpholine derivatives. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. CDAM has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 4-(cyclododecylacetyl)morpholine is not fully understood. However, studies have suggested that 4-(cyclododecylacetyl)morpholine may act by inhibiting the proliferation of cancer cells through the induction of apoptosis. 4-(cyclododecylacetyl)morpholine has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects
4-(cyclododecylacetyl)morpholine has been shown to exhibit significant biochemical and physiological effects. Studies have shown that 4-(cyclododecylacetyl)morpholine can induce cell cycle arrest and apoptosis in cancer cells. 4-(cyclododecylacetyl)morpholine has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the microtubule network. Additionally, 4-(cyclododecylacetyl)morpholine has been shown to possess anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(cyclododecylacetyl)morpholine has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 4-(cyclododecylacetyl)morpholine is also soluble in organic solvents, making it easy to handle and use in various assays. However, 4-(cyclododecylacetyl)morpholine has some limitations, including its low water solubility, which may limit its use in aqueous-based assays.
Zukünftige Richtungen
4-(cyclododecylacetyl)morpholine has significant potential for future research in various fields. In medicinal chemistry, 4-(cyclododecylacetyl)morpholine could be further studied for its potential as an anticancer and antiviral agent. Additionally, 4-(cyclododecylacetyl)morpholine could be explored for its potential as a material science compound, as it exhibits unique physical and chemical properties. Further research could also focus on the mechanism of action of 4-(cyclododecylacetyl)morpholine and its potential interactions with other compounds.
Synthesemethoden
4-(cyclododecylacetyl)morpholine can be synthesized through several methods, including the reaction of cyclododecanone with morpholine in the presence of a catalyst. Another method involves the reaction of cyclododecanone with morpholine in the presence of a reducing agent, such as sodium borohydride. The synthesis of 4-(cyclododecylacetyl)morpholine is relatively simple and can be achieved through a one-pot reaction.
Wissenschaftliche Forschungsanwendungen
4-(cyclododecylacetyl)morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. Studies have shown that 4-(cyclododecylacetyl)morpholine exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-(cyclododecylacetyl)morpholine has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Eigenschaften
IUPAC Name |
2-cyclododecyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2/c20-18(19-12-14-21-15-13-19)16-17-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKNMDGNWDAAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963137 |
Source


|
| Record name | 2-Cyclododecyl-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclododecyl-1-(morpholin-4-yl)ethanone | |
CAS RN |
4389-81-5 |
Source


|
| Record name | 2-Cyclododecyl-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5882713.png)
![O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)
![3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5882724.png)
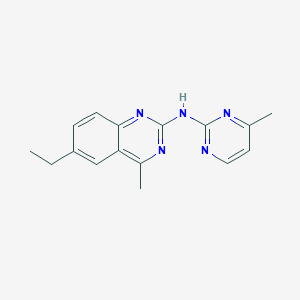
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)
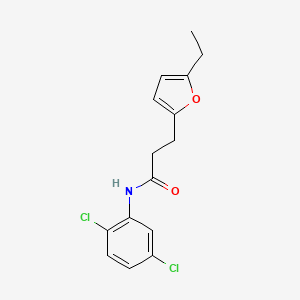
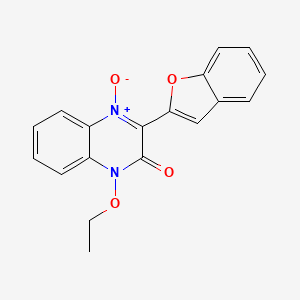
![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)
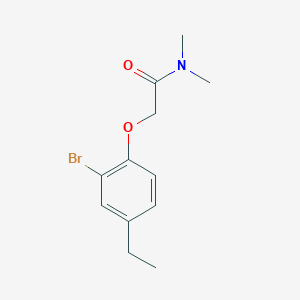
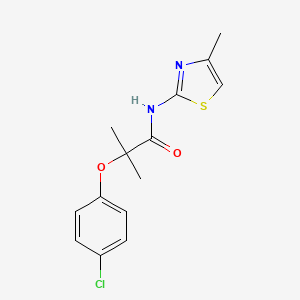
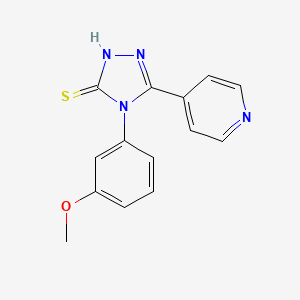
![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)
